SSR128129E free acid

描述

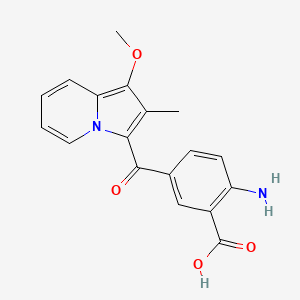

SSR128129E free acid is a complex organic compound that belongs to the class of aminobenzoic acids. It is characterized by the substitution of anthranilic acid at position 5 by a (1-methoxy-2-methylindolizin-3-yl)carbonyl group . This compound has garnered interest due to its potential biological roles and applications, particularly as an antineoplastic agent and fibroblast growth factor receptor antagonist .

化学反应分析

SSR128129E free acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can alter the functional groups within the compound, potentially modifying its biological activity.

Substitution: The compound can participate in substitution reactions, particularly involving the amino and carboxyl groups.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Cancer Treatment

SSR128129E has shown promise in targeting various cancers through its inhibition of FGFR signaling. The following table summarizes key findings from studies investigating its efficacy against different cancer types:

Mechanistic Studies

SSR128129E's role in modulating cellular pathways has been explored extensively. Notable findings include:

- Inhibition of Tumor Angiogenesis : Studies have shown that SSR128129E effectively inhibits angiogenesis by targeting FGFR1 signaling pathways in endothelial cells .

- Cell Proliferation : The compound has been demonstrated to reduce cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study 1: Breast Cancer

In a preclinical study involving breast cancer cell lines, SSR128129E was administered alongside conventional chemotherapy agents. Results showed a synergistic effect, leading to increased apoptosis rates compared to chemotherapy alone. The study highlighted the potential for SSR128129E to enhance therapeutic outcomes in resistant breast cancer cases.

Case Study 2: Glioblastoma

A study focusing on glioblastoma utilized SSR128129E in an animal model to assess its ability to penetrate the blood-brain barrier. The results indicated significant tumor reduction and improved survival rates among treated subjects, suggesting SSR128129E as a viable candidate for glioblastoma therapy.

作用机制

The mechanism of action of SSR128129E free acid involves its interaction with fibroblast growth factor receptors. By acting as an antagonist, it inhibits the receptor’s activity, thereby preventing the proliferation of neoplastic cells . The molecular targets and pathways involved include the inhibition of signal transduction pathways that promote cell growth and survival.

相似化合物的比较

Similar compounds to SSR128129E free acid include other aminobenzoic acids and indolizine derivatives. These compounds share structural similarities but differ in their specific substitutions and functional groups. For example:

Anthranilic Acid: The parent compound of this compound, which lacks the (1-methoxy-2-methylindolizin-3-yl)carbonyl group.

Indolizine Derivatives: Compounds with similar indolizine structures but different substituents, which can alter their biological activity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.

生物活性

SSR128129E free acid is a potent allosteric inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1. This compound has gained attention in the field of cancer research due to its ability to modulate signaling pathways associated with cell proliferation, migration, and angiogenesis. This article provides a comprehensive overview of the biological activity of SSR128129E, including its mechanism of action, effects in various models, and relevant research findings.

SSR128129E operates through an allosteric mechanism, binding to the extracellular domain of FGFR1 without competing with fibroblast growth factors (FGFs) for binding. This binding induces conformational changes that inhibit FGF-induced signaling pathways linked to cell growth and differentiation. Specifically, it prevents the internalization of FGFRs and subsequent downstream signaling activation, which is critical for processes such as angiogenesis and tumor growth .

In Vitro Studies

In vitro studies have demonstrated that SSR128129E effectively inhibits endothelial cell proliferation and migration in response to FGF2. The compound shows an IC50 value of 31 nM for proliferation and 15.2 nM for migration in human umbilical venous endothelial cells (HUVECs) . Furthermore, SSR128129E has been shown to inhibit lamellipodia formation, a critical process for cell movement.

Table 1: In Vitro Activity of SSR128129E

| Activity | IC50 (nM) |

|---|---|

| Proliferation in HUVECs | 31 |

| Migration in HUVECs | 15.2 |

| Lamellipodia Formation | Not specified |

In Vivo Studies

The biological activity of SSR128129E has also been evaluated in various animal models:

- Cancer Models : In an orthotopic Panc02 tumor model, administration of SSR128129E at a dosage of 30 mg/kg resulted in a 44% reduction in tumor growth. Similarly, in murine 4T1 breast tumors, it decreased tumor weight by 40% and size by 53% .

- Arthritis Models : In mice with induced arthritis, SSR128129E reduced bone and joint damage while inhibiting angiogenesis within inflamed joints .

- Atherosclerosis Models : In apoE-deficient mice, treatment with SSR128129E (50 mg/kg) led to a significant reduction in neointimal proliferation and lesion size in the aortic sinus .

Table 2: In Vivo Efficacy of SSR128129E

| Model | Dosage (mg/kg) | Effect |

|---|---|---|

| Panc02 Tumor Model | 30 | 44% tumor growth inhibition |

| 4T1 Breast Tumor Model | 30 | 40% weight reduction; 53% size reduction |

| Arthritis Model | Not specified | Reduced bone/joint damage; angiogenesis inhibition |

| Atherosclerosis Model | 50 | Reduced neointimal proliferation; lesion size |

Clinical Implications

Given its potent inhibitory effects on FGFR signaling pathways involved in cancer progression and inflammation, SSR128129E is being explored as a therapeutic agent for various conditions characterized by aberrant FGFR activity. Its oral bioavailability and allosteric mechanism may provide advantages over traditional FGFR inhibitors that target the kinase domain directly.

Case Studies

Several studies have highlighted the potential clinical applications of SSR128129E:

- Tumor Growth Reduction : A study demonstrated that patients with advanced solid tumors showed significant responses when treated with FGFR inhibitors including SSR128129E, particularly those with FGFR mutations or amplifications.

- Anti-inflammatory Effects : Research involving animal models indicated that SSR128129E could mitigate inflammatory responses associated with arthritis by targeting angiogenesis .

属性

IUPAC Name |

2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23/h3-9H,19H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMCWIDCSPHZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。